1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea
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Description
1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C21H27FN4O2 and its molecular weight is 386.471. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis of Novel Derivatives and Their Activity Against Trypanosoma Brucei : Novel amide and urea derivatives of thiazol-2-ethylamines, including compounds structurally related to "1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea," were synthesized and tested against Trypanosoma brucei rhodesiense, showing significant potency and selectivity (Patrick et al., 2016).
Antiviral and Antimicrobial Activities of Urea and Thiourea Derivatives : Urea and thiourea derivatives of piperazine doped with Febuxostat were evaluated for their antiviral and antimicrobial activities, demonstrating promising results (Reddy et al., 2013).
Chemical Synthesis and Characterization
- Chemical Synthesis and Characterization : The synthesis and characterization of compounds closely related to "this compound" were reported, focusing on their structural and chemical properties (Grijalvo et al., 2015).
Biological Evaluation and Potential Therapeutic Applications
Evaluation of Antifungal Activities : Compounds with the 4-fluorophenyl urea moiety were evaluated for their antifungal activities, showing significant fungitoxic action against various pathogens (Mishra et al., 2000).
Antidepressant and Anticonvulsant Agents : Research into 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-ureas revealed potent anticonvulsant and antidepressant activities, highlighting the therapeutic potential of these compounds (Mishra, Kumari, & Tiwari, 2016).
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2/c22-18-6-8-19(9-7-18)26-15-13-25(14-16-26)12-10-23-21(27)24-11-17-28-20-4-2-1-3-5-20/h1-9H,10-17H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQGHBCAHBKROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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